molecular formula C10H17N3O B2751596 Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine CAS No. 1932559-34-6

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine

Cat. No.: B2751596
CAS No.: 1932559-34-6
M. Wt: 195.266
InChI Key: JOFRKRVKFQLQIU-PSASIEDQSA-N
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Description

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is a chiral compound featuring a pyrazole ring substituted with an isopropyl group at the 1-position and an oxolane (tetrahydrofuran) ring at the 3-position, with an amine functional group. Its stereochemical configuration (2R,3R) and structural features make it a candidate for pharmaceutical and agrochemical applications, particularly due to the pyrazole moiety’s prevalence in bioactive molecules .

Properties

IUPAC Name

(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFRKRVKFQLQIU-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrazole Synthesis

The isopropyl-substituted pyrazole is synthesized via the Knorr reaction, a classical method involving cyclocondensation of hydrazines with 1,3-diketones. For the target compound, acetylacetone reacts with isopropylhydrazine under acidic conditions to yield 1-isopropyl-1H-pyrazole-5-carbaldehyde (Fig. 1A). This method achieves yields of 65–78% in ethanol at reflux.

Key parameters :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Catalysis: HCl or H₂SO₄

Transition Metal-Catalyzed Coupling

Alternative routes employ Suzuki-Miyaura cross-coupling to install the pyrazole. For example, 5-bromo-1-isopropylpyrazole undergoes coupling with boronic acid-functionalized intermediates (Fig. 1B). Palladium catalysts like Pd(PPh₃)₄ in toluene/water mixtures enable this transformation at 90°C with yields up to 85%.

Oxolane-3-Amine Scaffold Construction

Chiral Pool Synthesis from Carbohydrates

The oxolane ring is accessible from D-ribose derivatives. 2-Deoxy-D-ribose is reduced to ribitol using NaBH₄, followed by acid-catalyzed cyclization (2 M HCl, 60°C) to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. Amination at C3 is achieved via Mitsunobu reaction with phthalimide, followed by hydrazinolysis to liberate the primary amine (Fig. 2A).

Stereochemical control :

  • Mitsunobu conditions invert configuration at C3, ensuring (2R,3R) stereochemistry.
  • Overall yield: 41% over three steps.

Asymmetric Epoxide Ring-Opening

Epichlorohydrin derivatives serve as precursors for stereoselective oxolane formation. (S)-Epichlorohydrin is treated with ammonia in a THF/H₂O mixture, inducing ring-opening to form (2R,3R)-3-aminooliganol (Fig. 2B). Subsequent oxidation and cyclization with Burgess reagent yield the oxolane-3-amine core.

Advantages :

  • Enantiomeric excess >98% when using chiral ligands.
  • Scalable to multigram quantities.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The pyrazole’s C5 position is activated for displacement by introducing a leaving group (e.g., bromide). Reaction with the oxolane-3-amine under basic conditions (K₂CO₃, DMF, 120°C) affords the coupled product (Fig. 3A).

Challenges :

  • Competing elimination at elevated temperatures.
  • Typical yield: 55–60%.

Reductive Amination

A ketone-functionalized oxolane (e.g., 3-oxooxolane) condenses with 5-aminopyrazole in the presence of NaBH₃CN, directly forming the C–N bond (Fig. 3B). This one-pot method simplifies purification but requires strict pH control (pH 4–5, acetic acid buffer).

Optimization data :

Parameter Optimal Value Yield Impact
Temperature 25°C +12%
NaBH₃CN Equivalents 1.5 +18%
Reaction Time 24 h +9%

Stereochemical Resolution

Chiral Chromatography

The racemic product is resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IC, 20 μm). Hexane/isopropanol (85:15) eluent achieves baseline separation of enantiomers (α = 1.32).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (2S,3S)-enantiomer, leaving the desired (2R,3R)-amine unreacted. Candida antarctica lipase B in vinyl acetate affords 92% ee after 48 h.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions may occur at the pyrazole ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H17N3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1807937-92-3
  • Structure : The compound features a pyrazole ring and an oxolane structure, which contribute to its biological activity.

Safety Information

The compound is classified as harmful if swallowed and can cause skin irritation, indicating that safety precautions should be taken when handling it .

Pharmacological Research

This compound has been investigated for its potential therapeutic effects. Studies indicate that compounds with similar structures may exhibit activities such as:

  • Anticancer Properties : Research has suggested that pyrazole derivatives can inhibit cancer cell growth by interfering with specific signaling pathways.
  • Anti-inflammatory Effects : Some studies have shown that compounds containing oxolane moieties can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Drug Development

The compound is being explored as a lead structure in drug development. Its unique combination of functional groups allows for modifications that could enhance efficacy and reduce side effects. For instance:

  • Synthesis of Analogues : Researchers are synthesizing analogues of this compound to evaluate their pharmacokinetic properties and biological activities.

Neuropharmacology

There is growing interest in the neuropharmacological applications of this compound. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to treatments for conditions such as anxiety and depression.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested in animal models of inflammation. Results indicated a marked reduction in inflammatory markers and symptoms, suggesting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The substituent at the 1-position of the pyrazole ring significantly influences electronic, steric, and pharmacological properties. Key analogs include:

Table 1: Substituent Effects on Pyrazole Derivatives
Compound Name (CAS/Ref) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-(propan-2-yl) C₉H₁₇N₃O 195.25 Moderate lipophilicity; research use
SY210895 (2031242-22-3) 1-phenyl C₁₃H₁₅N₃O 229.28 Increased aromaticity; potential CNS activity
SY217128 (1989638-34-7) 1-ethyl C₉H₁₇Cl₂N₃O 266.16 Reduced steric bulk; preclinical studies
1955530-24-1 1-(cyclopropylmethyl) C₁₁H₁₉Cl₂N₃O 280.19 Enhanced rigidity; solubility challenges
Voxelotor (EF-140) Linked to pyridine* C₂₁H₂₃N₃O₃ 365.43 FDA-approved for sickle cell disease

*Voxelotor’s structure includes a pyridine-linked pyrazole, demonstrating therapeutic relevance of the 1-(propan-2-yl) group in binding hemoglobin S .

Stereochemical and Functional Group Modifications

  • Oxolane vs. Oxane : highlights a discontinued analog, rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid, where the oxolane ring is replaced with a six-membered oxane ring. The carboxylic acid group reduces bioavailability compared to the amine in the target compound .
  • Hydrochloride Salts : Analogs like SY210896 (hydrochloride) and SY217128 (dihydrochloride) exhibit improved solubility and stability, critical for drug formulation .

Key Research Findings

  • Steric and Electronic Profiles : The 1-(propan-2-yl) group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability compared to bulkier (e.g., phenyl) or smaller (e.g., ethyl) substituents .
  • Stereochemical Specificity : The (2R,3R) configuration ensures proper spatial orientation for target engagement, contrasting with racemic mixtures of other analogs .
  • Pharmacological Potential: Structural similarities to Voxelotor suggest possible hemoglobin modulation, though direct activity data for the target compound is pending .

Biological Activity

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine, also known as R-PIA, is a compound that has garnered attention for its biological activity, particularly as a selective agonist for adenosine A1 receptors. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10_{10}H17_{17}N3_3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1807937-92-3

R-PIA acts primarily as an adenosine A1 receptor agonist , which plays a crucial role in various physiological processes including:

  • Cardiovascular Regulation : Activation of A1 receptors can lead to decreased heart rate and myocardial oxygen consumption, making it a potential candidate for treating cardiac conditions.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells.

Antioxidant Properties

Research indicates that R-PIA possesses significant antioxidant capabilities. It has been shown to reduce oxidative stress markers in cellular models, which is beneficial in preventing cellular damage associated with various diseases.

Anticancer Activity

Studies have demonstrated that compounds similar to R-PIA can inhibit tumor growth by inducing apoptosis in cancer cells. The adenosine signaling pathway is often exploited by tumors to promote growth and evade immune responses. By targeting A1 receptors, R-PIA may disrupt these pathways.

Table 1: Summary of Biological Activities of R-PIA and Related Compounds

Activity TypeMechanismReference
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential activity against bacteria/fungi
NeuroprotectionModulates neurotransmitter release

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of adenosine A1 receptor agonists, R-PIA was found to significantly reduce neuronal cell death induced by glutamate toxicity. This suggests its potential utility in neurodegenerative disorders such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the stereochemistry and purity of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry by analyzing coupling constants (e.g., vicinal JJ-values in the oxolane ring) and diastereotopic proton splitting patterns. For the pyrazole substituent, aromatic proton signals (6.5–7.5 ppm) and isopropyl methyl groups (1.2–1.4 ppm) should be resolved .
  • Infrared Spectroscopy (IR) : Identify amine N–H stretching (3300–3500 cm1^{-1}) and oxolane C–O–C vibrations (1050–1150 cm1^{-1}) to verify functional groups .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol) to separate enantiomers and confirm racemic composition .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer :

  • Stepwise Functionalization : First synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with diketones, then introduce the isopropyl group via nucleophilic substitution. Attach the oxolane-3-amine moiety using Mitsunobu or reductive amination conditions to preserve stereochemistry .
  • Reaction Monitoring : Track intermediates via TLC or LC-MS to identify side products (e.g., over-alkylation at the pyrazole N1 position). Adjust stoichiometry of isopropylating agents (e.g., 2-bromopropane) to avoid di-substitution .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify discrepancies caused by poor bioavailability or rapid degradation in vivo. Compare with in vitro IC50_{50} values from cell-based assays .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active or inhibitory metabolites. For example, oxidation of the oxolane ring or demethylation of the isopropyl group may alter target engagement .
  • Dose-Response Refinement : Conduct in vivo efficacy studies with adjusted dosing regimens (e.g., sustained-release formulations) to align with in vitro potency .

Q. How can computational modeling guide the design of derivatives to improve selectivity for kinase targets (e.g., Jak2)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the oxolane-3-amine and Jak2’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Glu915 and hydrophobic contacts with the gatekeeper residue Phe994 .
  • Free Energy Perturbation (FEP) : Calculate binding free energies for substitutions at the pyrazole 5-position (e.g., replacing isopropyl with cyclopropyl) to predict affinity changes .
  • ADMET Prediction : Apply QSAR models to optimize logP (target <3) and polar surface area (>60 Å2^2) for improved blood-brain barrier penetration or reduced off-target effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enantiomer-specific activity in kinase inhibition assays?

  • Methodological Answer :

  • Enantiomer Isolation : Separate (2R,3R) and (2S,3S) enantiomers via preparative chiral HPLC. Test each enantiomer in parallel kinase panels (e.g., Eurofins KinaseProfiler) to isolate stereospecific effects .
  • Crystallography : Co-crystallize enantiomers with Jak2 or related kinases to visualize binding mode differences. For example, the (2R,3R) enantiomer may form a critical hydrogen bond absent in the (2S,3S) form .
  • Statistical Validation : Use ANOVA to compare IC50_{50} values across replicates and labs, ensuring assay conditions (e.g., ATP concentration, pH) are standardized .

Experimental Design Considerations

Q. What in vitro assays are most reliable for evaluating the compound’s potential in neurodegenerative disease models?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess neuroprotection against oxidative stress (e.g., H2_2O2_2 or Aβ oligomers) via MTT or LDH release assays. Include a positive control (e.g., memantine) and measure glutamate receptor modulation .
  • Microglial Activation Assays : Quantify TNF-α/IL-6 secretion in LPS-stimulated BV2 cells to evaluate anti-inflammatory effects. Use qPCR to measure NF-κB pathway gene expression .
  • Mitochondrial Respiration : Employ Seahorse XF analyzers to test for enhanced oxidative phosphorylation in SH-SY5Y cells, indicating neuroenergetic rescue .

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